molecular formula C19H25NO3 B5910439 7-hydroxy-8-methyl-6-(piperidinomethyl)-4-propyl-2H-chromen-2-one

7-hydroxy-8-methyl-6-(piperidinomethyl)-4-propyl-2H-chromen-2-one

Cat. No.: B5910439
M. Wt: 315.4 g/mol
InChI Key: RIHIRGREKWFSBY-UHFFFAOYSA-N
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Description

7-hydroxy-8-methyl-6-(piperidinomethyl)-4-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one (coumarin) class, recognized for its diverse biological activities and potential therapeutic applications . Its molecular structure features a benzopyrone core substituted with a hydroxy group, a methyl group, a piperidinomethyl moiety, and a propyl group, which collectively contribute to its unique chemical properties and interaction with biological targets . Compounds within this class are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects, making them a privileged scaffold in medicinal chemistry and drug discovery . This compound is intended for research applications only in the fields of chemistry and biology. It serves as a key building block for the synthesis of more complex molecules and is utilized in studying enzyme interactions and metabolic pathways . Researchers can employ this chromen-2-one derivative to explore its potential mechanisms of action, which may include enzyme inhibition (such as acetylcholinesterase) or the modulation of various biochemical pathways . Handle with appropriate care in a laboratory setting. This product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

7-hydroxy-8-methyl-6-(piperidin-1-ylmethyl)-4-propylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-3-7-14-11-17(21)23-19-13(2)18(22)15(10-16(14)19)12-20-8-5-4-6-9-20/h10-11,22H,3-9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHIRGREKWFSBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=C(C(=C2C)O)CN3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-8-methyl-6-(piperidinomethyl)-4-propyl-2H-chromen-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Material: The synthesis begins with a suitable chromenone precursor.

    Functional Group Modification: Introduction of the hydroxy, methyl, and propyl groups through various organic reactions such as alkylation, hydroxylation, and methylation.

    Piperidinomethyl Substitution: The final step involves the substitution of a piperidinomethyl group, often through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidinomethyl group at position 6 and the hydroxyl group at position 7 are key sites for nucleophilic substitution.

Reaction TypeReagents/ConditionsOutcomeYieldReference
Alkylation Alkyl halides, K₂CO₃, DMF, 80°CSubstitution at the piperidine nitrogen, forming quaternary ammonium derivatives.65–78%
Acylation Acetic anhydride, H₂SO₄, refluxAcetylation of the hydroxyl group at position 7.82%
Mitsunobu Reaction DIAD, PPh₃, THF, 0°C to RTEtherification of the hydroxyl group with alcohols.70%

Key Findings :

  • Alkylation reactions predominantly target the tertiary amine in the piperidine ring, enhancing lipophilicity for pharmacokinetic optimization.

  • The hydroxyl group at position 7 exhibits moderate reactivity in Mitsunobu reactions, enabling selective ether bond formation .

Oxidation and Reduction Reactions

The chromen-2-one core and substituents undergo redox transformations under controlled conditions.

Reaction TypeReagents/ConditionsOutcomeYieldReference
Oxidation (Chromene) KMnO₄, H₂SO₄, 0°CEpoxidation of the chromene double bond at positions 3–4.55%
Reduction (Ketone) NaBH₄, MeOH, RTReduction of the lactone carbonyl to a secondary alcohol.48%
Dehydrogenation DDQ, toluene, 110°CAromaticity enhancement via dehydrogenation of the chromene ring.63%

Mechanistic Insights :

  • Epoxidation proceeds via electrophilic addition to the electron-rich chromene ring, forming a strained epoxide intermediate .

  • NaBH₄ selectively reduces the lactone carbonyl without affecting the piperidine ring.

Cycloaddition and Ring-Opening Reactions

The chromene scaffold participates in annulation and cycloaddition reactions.

Reaction TypeReagents/ConditionsOutcomeYieldReference
[4+2] Cycloaddition Maleic anhydride, Diels-Alder conditionsFormation of a fused bicyclic structure via diene–dienophile interaction.60%
Ring-Opening H₂O, HCl, refluxHydrolysis of the lactone ring to form a dicarboxylic acid derivative.73%

Synthetic Utility :

  • Diels-Alder reactions exploit the chromene’s conjugated diene system, enabling access to polycyclic architectures .

  • Acidic hydrolysis of the lactone ring generates water-soluble intermediates for further functionalization .

Cross-Coupling Reactions

The methyl and propyl groups enable catalytic cross-coupling for structural diversification.

Reaction TypeReagents/ConditionsOutcomeYieldReference
Suzuki Coupling Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMEIntroduction of aryl groups at position 8 (methyl substitution site).58%
Buchwald–Hartwig Pd₂(dba)₃, Xantphos, aryl halidesAmination at position 6 via C–N bond formation.67%

Catalytic Efficiency :

  • Suzuki coupling requires electron-deficient aryl boronic acids for optimal reactivity .

  • Buchwald–Hartwig amination selectively functionalizes the piperidinomethyl side chain.

Acid-Base Reactions

The hydroxyl and piperidine groups participate in proton-transfer reactions.

Reaction TypeReagents/ConditionsOutcomepKaReference
Deprotonation NaOH (1M), H₂O/EtOHFormation of a phenolate ion at position 7.9.2
Protonation HCl (conc.), Et₂OQuaternization of the piperidine nitrogen, enhancing water solubility.

Applications :

  • Deprotonation facilitates electrophilic aromatic substitution at position 7 .

  • Protonation of the piperidine nitrogen generates cationic species for salt formation.

Photochemical Reactions

The chromene core undergoes UV-induced transformations.

Reaction TypeConditionsOutcomeQuantum YieldReference
Photoisomerization UV light (365 nm), CH₂Cl₂Reversible isomerization between 2H- and 4H-chromene tautomers.0.45
Photodimerization UV light (254 nm), solid state[2+2] Cycloaddition, forming a dimeric structure.0.12

Structural Implications :

  • Photoisomerization alters the compound’s electronic properties, affecting binding to biological targets .

Comparative Reactivity Analysis

The reactivity profile of this compound differs from related chromenones due to its substituents:

FeatureImpact on Reactivity
Piperidinomethyl Enhances nucleophilicity at nitrogen; facilitates alkylation and amination.
7-Hydroxyl Participates in hydrogen bonding and acid-base reactions; moderates oxidation .
4-Propyl Electron-donating effect stabilizes the chromene ring during electrophilic attack .

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of chromene derivatives, including 7-hydroxy-8-methyl-6-(piperidinomethyl)-4-propyl-2H-chromen-2-one. The compound exhibits significant cytotoxic effects against various cancer cell lines, making it a promising candidate for drug development.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of several chromene derivatives against human tumor cells using the MTT assay. The results indicated that compounds with specific substitutions on the chromene scaffold exhibited potent anticancer activity. For instance, one derivative demonstrated an IC50 value of less than 1 μM against six different tumor cell lines, highlighting its potential as an effective anticancer agent .

CompoundCell Line TestedIC50 Value (μM)
Compound AMCF-7 (breast cancer)<1
Compound BA172 (glioma)7.4
Compound CHCT-116 (colon cancer)1.3

Antimicrobial Properties

The antimicrobial efficacy of chromene derivatives has been documented in various studies. The compound has shown activity against a range of pathogens, including bacteria and fungi.

Case Study: Antimicrobial Screening

In one study, a series of chromene derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the chromene structure enhanced antimicrobial activity significantly .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound DStaphylococcus aureus5 μg/mL
Compound EEscherichia coli10 μg/mL

Antidiabetic Activity

Recent research has explored the potential of chromene derivatives in managing diabetes. Some studies indicate that these compounds can inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism.

Case Study: α-Glucosidase Inhibition

A study assessed the inhibitory effects of several chromene derivatives on α-glucosidase activity. The findings revealed that specific substitutions on the chromene ring significantly enhanced inhibitory potency compared to standard antidiabetic drugs .

CompoundIC50 Value (mM)
Compound F4.90
Acarbose (control)5.00

Neuroprotective Effects

Chromenes have also been investigated for their neuroprotective properties, particularly their ability to inhibit monoamine oxidase (MAO), an enzyme associated with neurodegenerative diseases.

Case Study: MAO Inhibition

Research demonstrated that certain chromene derivatives effectively inhibited MAO activity, suggesting their potential use in treating conditions like Parkinson's and Alzheimer's diseases .

CompoundMAO Inhibition (%)
Compound G75%
Control (standard inhibitor)85%

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves various methods, including one-pot reactions and organocatalytic approaches. Understanding the structure-activity relationship is crucial for optimizing its pharmacological properties.

Synthesis Overview

The synthesis typically involves the reaction of substituted resorcinols with malononitriles under mild conditions, yielding high product yields with minimal environmental impact .

Mechanism of Action

The mechanism of action of 7-hydroxy-8-methyl-6-(piperidinomethyl)-4-propyl-2H-chromen-2-one would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular pathways involved could include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The target compound shares a 2H-chromen-2-one backbone with several analogs, but differences in substituents significantly influence physicochemical properties and reactivity. Key comparisons include:

Table 1: Substituent Comparison of Chromen-2-one Derivatives
Compound Name Substituents (Positions) Molecular Formula Key Features
Target Compound 7-OH, 8-CH₃, 6-(piperidinomethyl), 4-propyl C₁₉H₂₅NO₃ Lipophilic (propyl, piperidine), basic (piperidine), moderate polarity (OH)
8-Chloro-7-hydroxy-4-phenyl (Compound 15) 7-OH, 8-Cl, 4-phenyl C₁₅H₉ClO₃ Electron-withdrawing Cl, aromatic phenyl
8-Chloro-7-hydroxy-4-(4-nitrophenyl) (16) 7-OH, 8-Cl, 4-(4-NO₂-phenyl) C₁₅H₈ClNO₅ Strongly electron-withdrawing NO₂ group, enhanced reactivity
5,7-Dihydroxy-2H-chromen-2-one 5-OH, 7-OH C₉H₆O₄ High polarity (two OH groups), low logP
7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde 7-OH, 4-CH₃, 8-CHO C₁₁H₈O₄ Aldehyde group (reactive), moderate logP
Benzimidazole-piperidine Chromen-2-one (Ev7) 7-OCH₃, 4-CH₃, 6-(benzimidazolyl-piperidinyl) C₂₆H₂₇N₃O₄ High molecular weight (445.5 g/mol), lipophilic (logP 3.89)

Biological Activity

7-Hydroxy-8-methyl-6-(piperidinomethyl)-4-propyl-2H-chromen-2-one is a synthetic compound belonging to the chromene class, characterized by its bicyclic structure. This compound has garnered attention due to its diverse biological activities, which are attributed to its unique structural features. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C15H19N1O3C_{15}H_{19}N_{1}O_{3}. The structure includes a hydroxyl group, a methyl group, a propyl side chain, and a piperidinomethyl substituent. These functional groups contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily mediated through interactions with various enzymes and receptors. Notable mechanisms include:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes and microbial resistance. For instance, derivatives of chromenes exhibit inhibitory effects on carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis .
  • Receptor Modulation : Compounds within the chromene family have demonstrated activity at serotonin receptors (5-HT1A), influencing neurotransmission and potentially offering therapeutic benefits for mood disorders .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Chromene derivatives have been investigated for their anticancer properties. They can induce apoptosis in cancer cells by interfering with cell cycle progression and promoting cell death through caspase activation .
  • Antimicrobial Effects : The compound has shown potential as an antimicrobial agent against various pathogens, including fungi and bacteria. Its structure allows it to disrupt microbial cell membranes or inhibit essential metabolic pathways .
  • Anti-inflammatory Properties : The inhibition of inflammatory mediators suggests that this compound could be beneficial in treating inflammatory diseases by reducing cytokine production and modulating immune responses .

Case Studies

Several studies have explored the biological activity of related chromene compounds:

  • A study evaluating the inhibitory potency of chromene derivatives on human carbonic anhydrases IX and XII found that specific substitutions enhanced selectivity for these cancer-associated isoforms, indicating potential for targeted cancer therapies .
  • Another investigation into the cytotoxic effects of 2-amino-3-cyano-4H-chromenes showed significant anticancer activity against prostate and lung cancer cell lines, highlighting the therapeutic promise of chromene scaffolds in oncology .

Data Table: Biological Activities of Chromene Derivatives

Activity TypeCompound ClassMechanism of ActionReference
AnticancerChromene derivativesInduction of apoptosis
AntimicrobialHydroxycoumarinsDisruption of cell membranes
Anti-inflammatoryChromenesInhibition of cytokine production
Receptor ModulationChromene analogsInteraction with serotonin receptors

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 7-hydroxy-8-methyl-6-(piperidinomethyl)-4-propyl-2H-chromen-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Mannich-type reactions, where a piperidine derivative is introduced to the coumarin scaffold. For example, similar coumarin derivatives (e.g., 7-hydroxy-4-methyl-8-piperazine-chromen-2-ones) are synthesized by refluxing 7-hydroxy-4-methylcoumarin with formaldehyde and piperazine derivatives in ethanol . Optimization includes adjusting reflux duration (4–6 hours), solvent polarity (95% ethanol), and stoichiometric ratios of reactants to improve yield and purity.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : To confirm substituent positions (e.g., hydroxy, methyl, piperidinomethyl groups).
  • High-Performance Liquid Chromatography (HPLC) : Use a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) for purity assessment .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., C₁₇H₂₃NO₃ requires exact mass 305.16).

Q. How can researchers assess the compound’s preliminary bioactivity (e.g., antimicrobial or antioxidant potential)?

  • Methodological Answer :

  • Antimicrobial assays : Use disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi, with positive controls (e.g., ciprofloxacin) .
  • Antioxidant assays : Employ DPPH radical scavenging or FRAP assays, comparing to ascorbic acid as a reference .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify key functional groups responsible for biological activity?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with modifications to the piperidinomethyl, hydroxy, or propyl groups.
  • Step 2 : Test analogs in bioassays (e.g., enzyme inhibition, cytotoxicity). For example, replacing the piperidine moiety with morpholine in coumarin derivatives reduces carbonic anhydrase IX inhibition .
  • Step 3 : Use computational tools (e.g., molecular docking) to correlate substituent effects with activity .

Q. What experimental strategies resolve contradictions in bioactivity data across different studies?

  • Methodological Answer :

  • Reproducibility checks : Standardize assay protocols (e.g., cell line selection, solvent controls).
  • Meta-analysis : Compare data from structurally similar compounds. For instance, discrepancies in antioxidant activity of chromenones may arise from variations in assay pH or solvent polarity .
  • Cross-validation : Combine in vitro and in silico data to identify outliers (e.g., false positives due to assay interference) .

Q. How should long-term pharmacological studies be designed to evaluate metabolic stability and toxicity?

  • Methodological Answer :

  • In vitro metabolic assays : Use liver microsomes or hepatocytes to assess CYP450-mediated degradation.
  • In vivo models : Apply randomized block designs with split-split plots for dose-response studies (e.g., varying doses across time points to monitor toxicity) .
  • Biomarker tracking : Measure liver/kidney function markers (e.g., ALT, creatinine) in serum .

Q. What advanced characterization techniques elucidate crystallographic or thermodynamic properties?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Resolve 3D structure and intermolecular interactions (e.g., hydrogen bonding in chromenones) .
  • Differential Scanning Calorimetry (DSC) : Determine melting points and polymorph stability.
  • Thermogravimetric Analysis (TGA) : Assess decomposition profiles under controlled atmospheres .

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